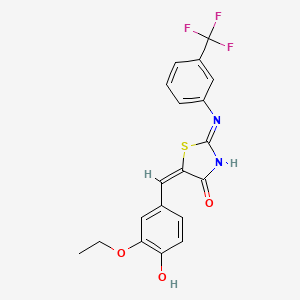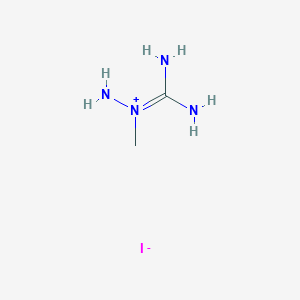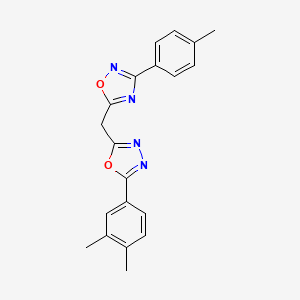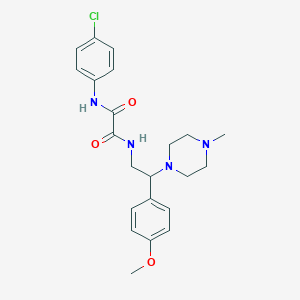![molecular formula C26H24FN5O2 B2651611 3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide CAS No. 1251674-28-8](/img/structure/B2651611.png)
3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Quinazolines, on the other hand, are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a diazine (a six-membered ring with two nitrogen atoms). They are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction . Quinazolines can be synthesized through several methods, including the condensation of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . Quinazolines have a two-ring structure, consisting of a benzene ring fused to a diazine .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions . Quinazolines can undergo reactions such as alkylation, acylation, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and quinazolines can vary widely depending on their specific structures. Factors that can influence these properties include the presence and nature of any substituents on the rings, the overall size and shape of the molecule, and the presence of any additional functional groups .科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : The chemical has been synthesized through various methods. For example, anthranilamide, a related compound, has been synthesized using isocyanates, yielding 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which shares structural similarities with the chemical (Chern et al., 1988).
Molecular Structure Analysis : Detailed molecular structure and vibrational spectroscopic studies have been conducted on similar compounds. For instance, 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a related compound, was synthesized and its structure was confirmed using X-ray crystallography and density functional theory (DFT) calculations (Wu et al., 2022).
Pharmacological Research
H1-Antihistaminic Activity : Some derivatives of the compound, specifically 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, have demonstrated significant in vivo H1-antihistaminic activity, offering potential as a new class of antihistamines (Alagarsamy et al., 2007).
Benzodiazepine Binding Activity : Investigations into tricyclic heterocycles related to this compound have identified structures with high affinity for the benzodiazepine receptor, suggesting potential therapeutic applications (Francis et al., 1991).
Antimicrobial Studies
- Antibacterial and Antifungal Activity : Novel quinazolinones fused with [1,2,4]-triazole and other rings, closely related to the target compound, have shown significant antibacterial and antifungal activities, indicating potential for antimicrobial applications (Pandey et al., 2009).
Potential for Further Drug Development
- Quality Control Methods Development : Research has been conducted on developing quality control methods for related [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, emphasizing the importance of ensuring the purity and consistency of these compounds for potential pharmaceutical use (Danylchenko et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2/c27-22-11-5-4-9-20(22)17-29-25(33)19-12-15-32(16-13-19)24-21(10-6-14-28-24)26-30-23(31-34-26)18-7-2-1-3-8-18/h1-11,14,19H,12-13,15-17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBDVHNIAEXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2651528.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)


![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)
